Niraparib

Vue d'ensemble

Description

Le niraparib est un inhibiteur de la poly(ADP-ribose) polymérase actif par voie orale, utilisé principalement dans le traitement du cancer épithélial de l’ovaire, des trompes de Fallope ou du péritoine primitif récurrent. Il est commercialisé sous le nom de marque Zejula et a été approuvé pour la première fois par la Food and Drug Administration des États-Unis le 27 mars 2017 . Le this compound agit en inhibant les enzymes responsables de la réparation de l’ADN, induisant ainsi une cytotoxicité dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le niraparib peut être synthétisé selon diverses méthodes. Une méthode implique l’acide nitrobenzoïque de 3-méthyle comme matière première, qui subit une estérification, une hydroformylation méthylique, une réaction de base de Schiff, une cyclisation, une amidation, une déprotection BOC et une résolution chirale pour obtenir du this compound avec une pureté supérieure à 91 % . Une autre méthode commence par l’acide 3-formyl-2-nitrobenzoïque, qui subit une réduction nitro, une diazotation, une réduction, une cyclisation, une substitution, une résolution isomérique, une amidation et un retrait de BOC pour atteindre une pureté de 97,51 % .

Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires, mais elle est optimisée pour un rendement et une efficacité plus élevés. Le processus comprend l’utilisation de catalyseurs et de réactifs spécifiques pour garantir la pureté et la stabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le niraparib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents métabolites.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.

Substitution : Le this compound peut subir des réactions de substitution pour introduire différents substituants sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des agents halogénants et d’autres électrophiles sont utilisés pour les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés d’acide carboxylique, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le this compound présente une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la poly(ADP-ribose) polymérase et les mécanismes de réparation de l’ADN.

Biologie : Investigated for its effects on cellular processes and DNA damage response.

Médecine : Utilisé principalement dans le traitement des cancers de l’ovaire, des trompes de Fallope et du péritoine primitif.

Applications De Recherche Scientifique

Niraparib is an oral, once-daily poly(ADP-ribose) polymerase (PARP) inhibitor used as a maintenance therapy in patients with ovarian cancer . PARP enzymes play a role in DNA base excision repair, and PARP inhibitors such as this compound correlate with synthetic lethality in BRCA-mutated ovarian cancer patients . this compound has demonstrated efficacy not only in BRCA-mutated patients, but also in patients with other alterations of the homologous recombination (HR) system and in patients with unknown alterations .

Ovarian Cancer

First-Line Maintenance Therapy: this compound is used as a first-line maintenance therapy for patients with advanced ovarian cancer following platinum-based chemotherapy . A Phase 3 PRIMA trial showed a statistically significant improvement in progression-free survival (PFS) for women regardless of their biomarker status . Final overall survival (OS) results from the PRIMA trial indicated that this compound significantly prolonged PFS among patients with newly diagnosed advanced ovarian cancer, irrespective of homologous recombination deficiency (HRD) status . After a median follow-up of 73.9 months, the 5-year PFS rate numerically favored this compound in both the overall (22% vs 12%) and HRd populations (35% vs 16%) .

Treatment of Platinum-Resistant Ovarian Cancer: this compound, in combination with anlotinib, has shown promise in treating platinum-resistant recurrent ovarian cancer (PROC). The phase II ANNIE study demonstrated a favorable risk-benefit profile for this combination, with initial evidence suggesting improved objective response rate and progression-free survival in patients with PROC .

Real-World Safety: A real-world study in Canada, using data from Ontario, Alberta, British Columbia, and Exactis Innovation, identified 514 patients receiving this compound . The mean age of patients was 67 years, with most initiated on a daily dose of 100 or 200 mg/day. Grade 3/4 anemia, neutropenia, and thrombocytopenia occurred in 11–16% of the cohort, with similar cumulative incidences across the provinces .

Combination Therapies

This compound is being evaluated in several combination studies to enhance its efficacy :

- This compound plus pembrolizumab: in metastatic, triple-negative breast cancer and advanced, platinum-resistant ovarian cancer (TOPACIO trial)

- This compound plus bevacizumab: in recurrent, platinum-sensitive ovarian cancer (ENGOT-OV24/AVANOVA trial)

- This compound with RP-3500: Repare Therapeutics is exploring the combination of RP-3500 with this compound in clinical trials .

Preclinical Studies

- Xenograft Models: this compound showed activity in a CAPAN-1 pancreatic cancer xenograft model. Preclinical models also demonstrated the efficacy of PARP-1/2 inhibitors in combination with platinum, alkylating and methylation agents, radiation therapy, and topoisomerase inhibitors .

- Radiation Therapy: this compound enhanced the efficacy of radiation therapy in breast and lung cancer models .

Mécanisme D'action

Le niraparib exerce ses effets en inhibant les enzymes poly(ADP-ribose) polymérases, en particulier PARP-1 et PARP-2. Ces enzymes jouent un rôle crucial dans la réparation des cassures simple brin de l’ADN. En inhibant ces enzymes, le this compound empêche la réparation des dommages de l’ADN, ce qui conduit à l’accumulation de cassures double brin et finalement à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses présentant des déficiences de réparation par recombinaison homologue, telles que celles présentant des mutations BRCA1 ou BRCA2 .

Comparaison Avec Des Composés Similaires

Le niraparib fait partie d’une classe de médicaments connus sous le nom d’inhibiteurs de la poly(ADP-ribose) polymérase. D’autres composés similaires comprennent :

Olaparib : Un autre inhibiteur de la poly(ADP-ribose) polymérase utilisé dans le traitement du cancer de l’ovaire et du cancer du sein.

Rucaparib : Utilisé pour le traitement du cancer de l’ovaire et faisant l’objet de recherches pour d’autres cancers.

Talazoparib : Connu pour sa forte puissance et utilisé dans le traitement du cancer du sein.

Unicité du this compound : Le this compound est unique en raison de son schéma posologique une fois par jour et de sa capacité à être utilisé indépendamment du statut des biomarqueurs. Il a montré une efficacité dans les cancers à mutations BRCA et non à mutations BRCA, ce qui en fait une option polyvalente en thérapie anticancéreuse .

Activité Biologique

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. It has gained prominence in oncology, particularly for its applications in treating cancers associated with homologous recombination deficiencies, such as ovarian cancer. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound operates through the mechanism of synthetic lethality , particularly in cells with defects in DNA repair pathways due to mutations in BRCA1 or BRCA2 genes. By inhibiting PARP enzymes, this compound prevents the repair of single-strand breaks in DNA. When these breaks accumulate and lead to double-strand breaks, cells that rely on homologous recombination for repair (due to BRCA mutations) cannot survive, leading to cell death .

Key Features of this compound's Mechanism:

- Selective Inhibition : this compound exhibits a selectivity that is 100-fold higher for PARP-1 and PARP-2 compared to other PARP family members .

- Induction of Apoptosis : The inhibition of PARP leads to increased formation of PARP-DNA complexes, resulting in DNA damage and subsequent apoptosis .

- Off-target Effects : In vitro studies indicate potential off-target effects on neurotransmitter transporters, which may contribute to cardiovascular side effects observed in some patients .

Efficacy in Clinical Trials

This compound has been extensively studied in clinical trials, demonstrating significant efficacy in prolonging progression-free survival (PFS) among patients with recurrent ovarian cancer.

Clinical Trial Findings:

- Phase III Trials : A pivotal trial showed that this compound maintenance therapy resulted in a median PFS of 24.8 months compared to 8.3 months for placebo (HR 0.45; 95% CI 0.34-0.60) among patients with newly diagnosed advanced ovarian cancer .

- BRCA Mutation Status : In patients with germline BRCA mutations, the median PFS was notably higher at not reached versus 10.8 months for placebo . This highlights this compound's enhanced efficacy in genetically predisposed populations.

Table 1: Summary of Key Clinical Trial Results

| Study Type | Population Characteristics | This compound PFS (months) | Placebo PFS (months) | Hazard Ratio (HR) |

|---|---|---|---|---|

| Phase III Trial | Newly diagnosed aOC | 24.8 | 8.3 | 0.45 (95% CI 0.34-0.60) |

| Germline BRCA Mutant | Advanced ovarian cancer | Not reached | 10.8 | 0.40 (95% CI 0.23-0.68) |

| Homologous Recombination Deficient | Advanced ovarian cancer | Not reached | 11.0 | 0.48 (95% CI 0.34-0.68) |

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical practice:

- Case Study on Ovarian Cancer : A 67-year-old female with stage IIC ovarian carcinosarcoma experienced a significant decrease in tumor burden after being treated with this compound as a salvage therapy post-platinum-based chemotherapy failure. The patient maintained remission for over 20 months , showcasing the potential for this compound as a viable option when traditional therapies fail .

- Combination Therapy : Recent studies suggest that combining this compound with other agents such as abiraterone has shown promise in treating BRCA-mutated metastatic castration-resistant prostate cancer (mCRPC), indicating its versatility beyond ovarian cancer treatment .

Safety Profile

This compound is generally well-tolerated; however, it can cause adverse effects including fatigue, nausea, and hematological toxicities such as thrombocytopenia and anemia . Monitoring is essential during treatment to manage these side effects effectively.

Propriétés

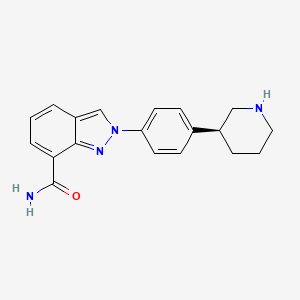

IUPAC Name |

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146129 | |

| Record name | Niraparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death. | |

| Record name | Niraparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1038915-60-4 | |

| Record name | Niraparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niraparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niraparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niraparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-4827, HCl salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIRAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Niraparib?

A: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , , , ]

Q2: How does this compound exert its antitumor effects?

A: this compound inhibits PARP enzymatic activity, leading to the trapping of PARP on single-strand DNA breaks. [] This trapping subsequently results in the accumulation of replication stress-induced double-strand DNA breaks. [] In cells with homologous recombination repair (HRR) deficiencies, these double-strand breaks cannot be efficiently repaired, ultimately leading to cell death. []

Q3: Why are homologous recombination deficient (HRD) tumors particularly sensitive to this compound?

A: HRD tumors rely heavily on PARP-mediated DNA repair mechanisms. [, , , ] By inhibiting PARP, this compound exacerbates DNA damage in these cells, ultimately overwhelming their repair capacity and leading to cell death. [, , , ]

Q4: What are the downstream effects of this compound on DNA damage response pathways?

A: this compound treatment has been shown to increase levels of: * Caspase-3, indicating apoptosis induction. [] * Phosphorylated histone γ-H2AX, a marker of double-strand DNA breaks. []

Q5: Is there information available regarding the molecular formula, weight, or spectroscopic data for this compound?

A5: The provided research abstracts do not delve into the detailed chemical structure of this compound or its spectroscopic characteristics.

Q6: Is there information available about this compound's material compatibility or stability under various conditions?

A6: The provided research abstracts primarily focus on the biological and clinical aspects of this compound and do not provide details on its material compatibility or stability.

Q7: How is this compound administered, and what is its pharmacokinetic profile?

A: this compound is administered orally. [, ] It exhibits a rapid absorption profile, achieving peak plasma concentration within approximately 3 hours. [] The drug's long terminal elimination half-life (approximately 35 hours) supports once-daily dosing. [] this compound demonstrates linear and dose-proportional pharmacokinetics, but factors like time to peak concentration, elimination half-life, and accumulation ratio remain independent of the dose administered. []

Q8: Does this compound effectively cross the blood-brain barrier?

A: Yes, research indicates that this compound demonstrates the ability to penetrate the blood-brain barrier. [, , , ] This property makes it a potential therapeutic candidate for treating brain metastases, particularly those originating from breast and ovarian cancers. [, , , ]

Q9: How does this compound's tumor exposure compare to its plasma exposure?

A: Notably, this compound exhibits a higher concentration in tumor tissue compared to plasma. [, ] In some instances, tumor concentrations were observed to be 4 to 131 times higher than corresponding plasma levels. [] This unique characteristic is attributed to its high volume of distribution. [, ]

Q10: How does the pharmacokinetic profile of this compound differ in Chinese patients compared to White patients?

A: Research suggests that the pharmacokinetic characteristics of this compound in Chinese patients are similar to those observed in White patients. []

Q11: What impact does body weight have on this compound's pharmacokinetics?

A: While baseline body weight has been found to have a modest impact on this compound's pharmacokinetic parameters, particularly drug exposure, this influence is not considered clinically significant. [, ]

Q12: How long does this compound maintain PARP inhibition?

A: Pharmacodynamic analysis shows that this compound can sustain approximately 90% PARP inhibition for a duration of 24 hours at steady state. []

Q13: What types of cancer has this compound shown efficacy against in clinical trials?

A: Clinical trials have demonstrated the efficacy of this compound in: * Ovarian cancer [, , , , , , , , , , ] * Breast cancer [, , , ] * Prostate cancer [, ] * Glioblastoma [, ]

Q14: Is this compound effective as a single agent or in combination therapies?

A: this compound has demonstrated efficacy as both a single agent and in combination with other treatments. [, , ] Research suggests it can enhance the cytotoxic effects of chemotherapy and radiotherapy. [, ] Combinations with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies are also under investigation. [, ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: Resistance to PARP inhibitors, including this compound, is a complex issue. Factors influencing response include:

Q16: Is there cross-resistance between this compound and other PARP inhibitors?

A16: While the provided research abstracts do not explicitly address cross-resistance between this compound and other PARP inhibitors, this is an important area of ongoing research. Understanding patterns of cross-resistance will be crucial for optimizing treatment strategies for patients who develop resistance to one PARP inhibitor.

Q17: What are the common side effects observed with this compound treatment?

A17: The provided research abstracts focus on the scientific aspects of this compound and do not discuss detailed safety profiles or specific side effects.

Q18: What are the key biomarkers used to predict response to this compound therapy?

A18: Several biomarkers are used in clinical trials and practice to guide this compound treatment:

Q19: What are potential areas of future research regarding biomarkers for this compound?

A19: While BRCA and HRD status are currently key biomarkers, further research is necessary to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.